molecular formula C9H9N3 B2810089 3-(1H-imidazol-1-yl)-4-methylpyridine CAS No. 1376156-13-6

3-(1H-imidazol-1-yl)-4-methylpyridine

Cat. No.: B2810089
CAS No.: 1376156-13-6
M. Wt: 159.192
InChI Key: XQQGFPQIGHUHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-1-yl)-4-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-4-methylpyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpyridine with imidazole under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired pathway. For example, the use of a strong acid like hydrochloric acid can facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

3-(1H-imidazol-1-yl)-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have biological activity.

    Medicine: It has potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3-(1H-imidazol-1-yl)-4-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)pyridine: Lacks the methyl group at the 4-position, which can influence its reactivity and binding properties.

    4-methylimidazole: Contains only the imidazole ring with a methyl group, lacking the pyridine ring.

    4-methylpyridine: Contains only the pyridine ring with a methyl group, lacking the imidazole ring.

Uniqueness

3-(1H-imidazol-1-yl)-4-methylpyridine is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for versatile reactivity and the potential for diverse applications in various fields.

Properties

IUPAC Name

3-imidazol-1-yl-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQGFPQIGHUHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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